molecular formula C4H10ClNO B113747 (R)-3-Hydroxypyrrolidine hydrochloride CAS No. 104706-47-0

(R)-3-Hydroxypyrrolidine hydrochloride

Cat. No.: B113747
CAS No.: 104706-47-0
M. Wt: 123.58 g/mol
InChI Key: QPMSJEFZULFYTB-PGMHMLKASA-N
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Description

®-3-Hydroxypyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a hydroxyl group at the third position in the ®-configuration. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

®-3-Hydroxypyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxypyrrolidine hydrochloride typically involves the reduction of a suitable precursor, such as a pyrrolidinone derivative. One common method is the asymmetric reduction of 3-pyrrolidinone using a chiral catalyst to obtain the ®-enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of ®-3-Hydroxypyrrolidine hydrochloride may involve large-scale hydrogenation processes. The precursor compound is dissolved in a suitable solvent, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: ®-3-Hydroxypyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated pyrrolidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of 3-pyrrolidinone.

    Reduction: Formation of pyrrolidine.

    Substitution: Formation of 3-halopyrrolidine derivatives.

Mechanism of Action

The mechanism of action of ®-3-Hydroxypyrrolidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes or receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their conformation and function.

Comparison with Similar Compounds

    (S)-3-Hydroxypyrrolidine hydrochloride: The enantiomer of ®-3-Hydroxypyrrolidine hydrochloride with different stereochemistry.

    3-Hydroxypiperidine: A six-membered ring analog with similar functional groups.

    3-Hydroxyproline: An amino acid derivative with a hydroxyl group at the third position.

Uniqueness: ®-3-Hydroxypyrrolidine hydrochloride is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence its reactivity and interaction with biological targets, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSJEFZULFYTB-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374747
Record name (R)-3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104706-47-0
Record name 3-Pyrrolidinol, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104706-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (R)-3-Hydroxypyrrolidine hydrochloride in the synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the target compound. The research specifically highlights its use in preparing 3-(R)-(-)-3-hydroxypyrrolidine hydrochloride []. This suggests that the synthesis involves a potential inversion of configuration at the chiral center.

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